molecular formula C7H6N2O4 B009625 Methyl 3-nitropyridine-2-carboxylate CAS No. 103698-08-4

Methyl 3-nitropyridine-2-carboxylate

Cat. No.: B009625
CAS No.: 103698-08-4
M. Wt: 182.13 g/mol
InChI Key: GTYLRDGENQOVTL-UHFFFAOYSA-N
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Description

Methyl 3-nitropyridine-2-carboxylate, also known as Methyl nicotinate or Methyl 3-nitro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C7H6N2O4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. Methyl nicotinate is widely used in scientific research for its various applications.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Methyl 3-nitropyridine-2-carboxylate and its derivatives have been extensively studied for their molecular structure and vibrational properties. Balachandran et al. (2012) investigated the conformational stability and vibrational analyses of related nitropyridines using density functional theory and found that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate charge transfer within the molecules. This research provides insights into the electronic properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Anticoccidial Activity

Studies have explored the anticoccidial properties of this compound derivatives. Morisawa et al. (1978) synthesized various methyl-nitropyridinecarboxamides and found that specific substitutions enhanced anticoccidial activity. This research contributes to understanding the medicinal potential of these compounds (Morisawa et al., 1978).

Optical and Nonlinear Optical Properties

The optical and nonlinear optical properties of this compound derivatives have been a subject of research. Kanoun et al. (2010) applied electrostatic interaction schemes to evaluate the linear susceptibilities of related nitropyridines, which has implications for their use in optical materials (Kanoun, Botek, & Champagne, 2010).

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis processes involving this compound have been studied for their potential in organic synthesis. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity, which is critical for developing new synthetic methods (Bakke & Svensen, 2001).

Safety and Hazards

When handling Methyl 3-nitropyridine-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .

Action Environment

The action of this compound is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .

Properties

IUPAC Name

methyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLRDGENQOVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339418
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103698-08-4
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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